3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that combines several pharmacologically active moieties. This compound is part of the triazolothiadiazine family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves multiple steps. One efficient method is a one-pot catalyst-free procedure at room temperature, where dibenzoylacetylene reacts with triazole derivatives . This method yields highly functionalized triazolo[3,4-b][1,3,4]thiadiazine compounds with excellent efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Scientific Research Applications
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has numerous applications in scientific research:
Chemistry: Used as a synthetic intermediate for developing new compounds.
Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It can interact with specific enzymes, inhibiting their activity, which leads to therapeutic effects. For example, its interaction with carbonic anhydrase and cholinesterase enzymes can result in anticancer and neuroprotective effects .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazine derivatives, such as:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C20H21N5O3S2 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
3-(1-methylsulfonylpiperidin-3-yl)-6-(naphthalen-2-yloxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H21N5O3S2/c1-30(26,27)24-10-4-7-16(12-24)19-21-22-20-25(19)23-18(29-20)13-28-17-9-8-14-5-2-3-6-15(14)11-17/h2-3,5-6,8-9,11,16H,4,7,10,12-13H2,1H3 |
InChI Key |
QPZQNNIRXDAYCN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)COC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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